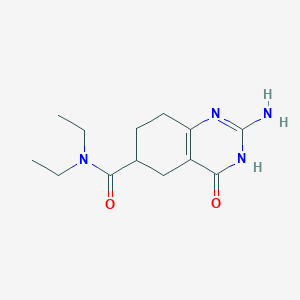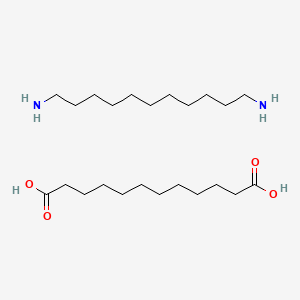
Dodecanedioic acid;undecane-1,11-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanedioic acid: and undecane-1,11-diamine are two distinct chemical compounds. Dodecanedioic acid is a dicarboxylic acid with the chemical formula C₁₂H₂₂O₄, commonly used in the production of polymers and materials . Undecane-1,11-diamine, on the other hand, is a diamine with the chemical formula C₁₁H₂₄N₂, often used in the synthesis of polyamides and other polymers . When combined, these compounds can form polyamides with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Dodecanedioic Acid:
- Traditionally produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene, which is then hydrogenated to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone, which is finally oxidized to dodecanedioic acid using nitric acid .
- An alternative route involves the ozonolysis of cyclododecene .
- Biological production methods include the conversion of paraffin wax using a special strain of Candida tropicalis yeast .
-
Undecane-1,11-Diamine:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Dodecanedioic Acid:
-
Undecane-1,11-Diamine:
Substitution: Can react with dicarboxylic acids to form polyamides.
Oxidation: Can be oxidized to form undecane-1,11-dinitrile.
Common Reagents and Conditions:
Oxidation: Nitric acid for dodecanedioic acid.
Reduction: Hydrogen and a catalyst for undecane-1,11-diamine.
Substitution: Various carboxylic acids and amines
Major Products:
Dodecanedioic Acid: Esters, amides, and shorter-chain dicarboxylic acids.
Undecane-1,11-Diamine: Polyamides and nitriles.
Scientific Research Applications
Chemistry:
- Used as building blocks for the synthesis of polyamides and polyesters .
- Serve as precursors for the production of engineering plastics such as nylon 6,12 and nylon 12,12 .
Biology:
- Dodecanedioic acid has been studied for its potential use in maintaining normal blood sugar and energy levels in type 2 diabetic patients .
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Sebacic Acid: Another dicarboxylic acid with a shorter chain length (C₁₀H₁₈O₄).
Adipic Acid: A widely used dicarboxylic acid with six carbon atoms (C₆H₁₀O₄).
Hexamethylenediamine: A diamine with six carbon atoms (C₆H₁₆N₂).
Uniqueness:
- Dodecanedioic acid has a longer carbon chain compared to sebacic acid and adipic acid, providing unique properties such as higher melting points and increased hydrophobicity .
- Undecane-1,11-diamine has a longer carbon chain compared to hexamethylenediamine, resulting in polyamides with different mechanical and thermal properties .
Properties
CAS No. |
72968-70-8 |
|---|---|
Molecular Formula |
C23H48N2O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
dodecanedioic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C12H22O4.C11H26N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;12-10-8-6-4-2-1-3-5-7-9-11-13/h1-10H2,(H,13,14)(H,15,16);1-13H2 |
InChI Key |
YXVDTEGYUWOITN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |
Related CAS |
72928-94-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



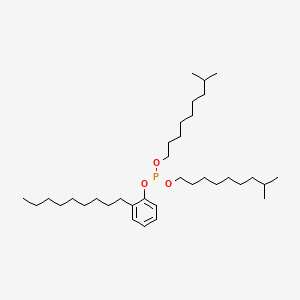
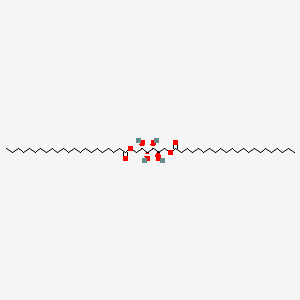
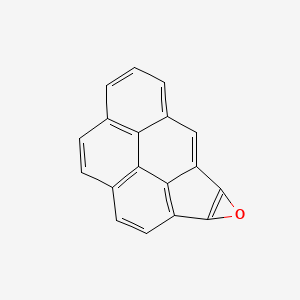

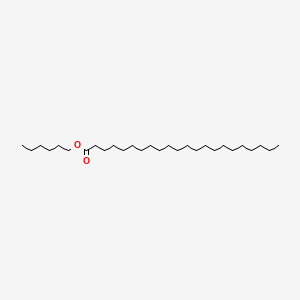
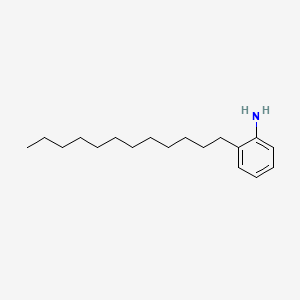
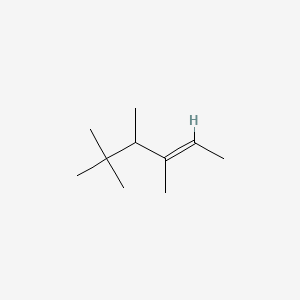

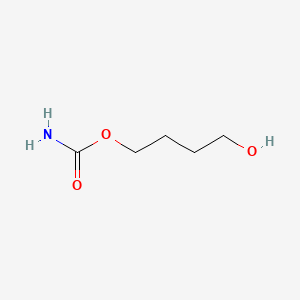
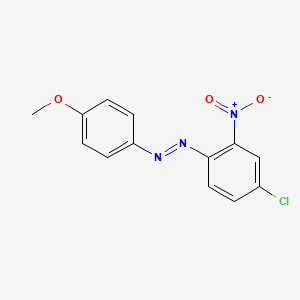
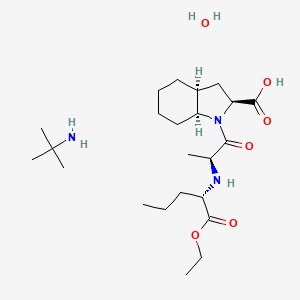
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
